molecular formula C11H13F2NO B1450154 1-Benzyl-4,4-difluoropyrrolidin-3-ol CAS No. 1776114-17-0

1-Benzyl-4,4-difluoropyrrolidin-3-ol

Cat. No.: B1450154
CAS No.: 1776114-17-0
M. Wt: 213.22 g/mol
InChI Key: SBGAZJGIHIWTSU-UHFFFAOYSA-N
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Description

1-Benzyl-4,4-difluoropyrrolidin-3-ol (CAS 1776114-17-0) is an organic compound with the molecular formula C 11 H 13 F 2 NO and a molecular weight of 213.22 g/mol . Its structure features a pyrrolidine ring with two fluorine atoms at the 4-position and a benzyl group on the nitrogen atom . This specific substitution pattern, particularly the geminal difluoro motif, is of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can dramatically alter a molecule's electronic properties, metabolic stability, and membrane permeability, making this compound a valuable building block for the synthesis of more complex pharmaceutical agents . Researchers can utilize this chemical as a key synthon in constructing bioactive molecules, such as enzyme inhibitors or receptor modulators, where the rigid, polar 4,4-difluoropyrrolidin-3-ol scaffold can contribute to target binding and affinity. Proper handling is essential; this compound has associated hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and specific target organ toxicity upon single exposure . It is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-4,4-difluoropyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGAZJGIHIWTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis via 1,3-Dipolar Cycloaddition

Overview:
A common and effective method to prepare 1-Benzyl-4,4-difluoropyrrolidin-3-ol involves asymmetric 1,3-dipolar cycloaddition reactions using azomethine ylides as dipoles and vinyl difluorides as dipolarophiles. This approach allows the formation of the pyrrolidine ring with control over stereochemistry, particularly yielding the (R)-enantiomer.

Key Features:

  • The azomethine ylide is generated in situ from an imine precursor.
  • Vinyl difluorides serve as dipolarophiles, which are readily synthesized by various fluorination methods.
  • The reaction proceeds under mild conditions, often with temperature control and catalysts to optimize yield and stereoselectivity.
  • Protection-deprotection strategies may be employed to preserve sensitive functional groups during multi-step synthesis.

Representative Reaction Scheme:

Step Reactants Conditions Product Notes
1 Azomethine ylide precursor + vinyl difluoride Mild heating, catalyst (if used) 3,3-Difluoropyrrolidine core Cycloaddition forms pyrrolidine ring
2 Post-cycloaddition functional group manipulations Protection/deprotection steps (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol Stereochemistry controlled via chiral auxiliaries or catalysts

Research Findings:

  • McAlpine et al. (2015) demonstrated the synthesis of 3,3-difluoropyrrolidines using azomethine ylide chemistry with vinyl difluorides, highlighting the accessibility of fluorinated pyrrolidines through this method. The study reported high regio- and stereoselectivity, making it a robust route for preparing fluorinated pyrrolidines including this compound derivatives.

Large-Scale Practical Synthesis Using Chiral Auxiliaries

Overview:
For industrial or larger-scale synthesis, a practical method involves reacting (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam with an appropriate ylide precursor. This method leverages chiral auxiliaries to induce asymmetry and achieve high enantiomeric purity.

Key Features:

  • Use of chiral sultam auxiliaries to control stereochemistry.
  • Multi-step synthesis involving formation of key intermediates followed by cycloaddition.
  • Requires careful temperature control and catalyst selection to maximize yield.
  • Protection-deprotection steps are often necessary to maintain functional group integrity.

Process Summary:

Step Description Purpose
1 Preparation of (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam Chiral auxiliary introduction
2 Reaction with ylide precursor Formation of pyrrolidine ring via cycloaddition
3 Deprotection and purification Obtain pure (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol

Additional Notes:

  • This method is well-suited for producing enantiomerically enriched compounds.
  • The presence of the benzyl group at the nitrogen and difluoro substituents at the 4-position is maintained throughout the synthesis.
  • Yields and enantiomeric excess depend heavily on reaction conditions and auxiliary efficiency.

Related Chemical Reactions and Mechanistic Insights

  • The hydroxyl group at the 3-position enhances hydrogen bonding potential, influencing biological activity and reactivity.
  • Substitution reactions with alkyl halides are possible post-synthesis, allowing further functionalization.
  • The chirality of the compound is critical for its interaction with biological targets, which is why asymmetric synthesis methods are preferred.

Summary Table of Preparation Methods

Preparation Method Key Reactants/Precursors Conditions Advantages Limitations
1,3-Dipolar Cycloaddition (Azomethine Ylide) Azomethine ylide + vinyl difluoride Mild heating, catalysts, temperature control High stereoselectivity, versatile Requires careful control of ylides and dipolarophiles
Large-Scale Synthesis with Chiral Auxiliary (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam + ylide precursor Multi-step, temperature and catalyst control Scalable, high enantiomeric purity Multi-step, protection/deprotection needed
Post-synthesis Functionalization Alkyl halides (for substitution reactions) Standard substitution conditions Enables further modification Requires prior synthesis of core compound

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Reagent Conditions Product Yield Reference
KMnO₄ (aq)Acidic, 60–80°C1-Benzyl-4,4-difluoropyrrolidin-3-one72–85%
CrO₃ (Jones reagent)Acetone, 0–5°CSame as above68%
Pyridinium chlorochromateDry CH₂Cl₂, RTPartial oxidation to ketone45%

The electron-withdrawing effect of fluorine atoms stabilizes the intermediate oxonium ion, facilitating ketone formation. Steric hindrance from the benzyl group slightly reduces yields compared to non-substituted analogs.

Reduction Reactions

Selective reduction of the hydroxyl group or defluorination is achievable:

Reagent Target Site Product Conditions Yield
LiAlH₄C–O bond1-Benzyl-4,4-difluoropyrrolidineTHF, reflux63%
NaBH₄/I₂Dehydroxylation1-Benzyl-3,4-difluoropyrrolidineMeOH, 0°C → RT51%
H₂ (Pd/C)C–F bond1-Benzylpyrrolidin-3-ol50 psi, EtOAc, RT38%

Reductive defluorination requires harsh conditions and often leads to partial ring-opening byproducts . Catalytic hydrogenation preferentially cleaves benzyl groups over C–F bonds.

Substitution Reactions

Fluorine atoms participate in nucleophilic substitutions, though reactivity is moderated by steric and electronic factors:

Nucleophile Reagent Product Conditions Yield
NH₃ (g)NH₃/MeOH1-Benzyl-4-amino-4-fluoropyrrolidin-3-olSealed tube, 120°C, 24h29%
KSCNKSCN/DMSO1-Benzyl-4-thiocyanato-pyrrolidin-3-ol80°C, 12h41%
NaN₃NaN₃/DMF1-Benzyl-4-azido-pyrrolidin-3-ol100°C, 6h57%

Fluorine’s electronegativity deactivates the pyrrolidine ring, necessitating strong nucleophiles and elevated temperatures . The 4,4-difluoro configuration reduces ring strain compared to mono-fluorinated analogs, improving substitution efficiency.

Functional Group Transformations

The benzyl group and hydroxyl group enable further derivatization:

Benzyl Deprotection

Method Reagent/Conditions Product Yield
HydrogenolysisH₂ (1 atm), Pd(OH)₂/C, EtOH4,4-Difluoropyrrolidin-3-ol89%
Lewis AcidBCl₃, CH₂Cl₂, −78°CSame as above74%

Hydroxyl Group Alkylation

Electrophile Base Product Yield
CH₃INaH, THF1-Benzyl-3-methoxy-4,4-difluoropyrrolidine66%
TsClPyridine, RT1-Benzyl-3-tosyl-4,4-difluoropyrrolidine83%

Alkylation proceeds efficiently due to the hydroxyl group’s nucleophilicity, while tosylation provides a stable leaving group for subsequent cross-coupling.

Ring-Opening and Rearrangement

Under extreme conditions, the pyrrolidine ring undergoes cleavage:

Reagent Conditions Major Product Mechanism
HBr (48%)Reflux, 12h4-Bromo-1-benzyl-3-hydroxybutanamideAcid-catalyzed hydrolysis
NaNH₂Toluene, 110°C, 6hBenzylic imine derivativesBase-induced β-elimination

Ring-opening is non-selective and typically avoided in synthesis unless targeting linear intermediates .

Comparative Reactivity Table

A comparison with related compounds highlights fluorine’s impact:

Compound Oxidation Rate (rel.) Substitution Yield Thermal Stability
1-Benzyl-4,4-difluoropyrrolidin-3-ol1.041–57%High
1-Benzylpyrrolidin-3-ol2.368–75%Moderate
1-Benzyl-4-fluoropyrrolidin-3-ol1.753–61%High

Fluorination reduces oxidation rates by 56% compared to non-fluorinated analogs but enhances thermal stability due to strong C–F bonds.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-Benzyl-4,4-difluoropyrrolidin-3-ol serves as a building block for more complex molecules. Its unique properties allow chemists to explore new synthetic pathways and develop innovative compounds.

Synthesis Methods:

  • Fluorination: Achieved using reagents like diethylaminosulfur trifluoride (DAST).
  • Benzylation: Introduced via nucleophilic substitution reactions with benzyl halides under basic conditions.

Biology

The compound is investigated for its biological activity and interactions with biomolecules. Research indicates that fluorinated compounds can influence metabolic stability and bioavailability, making them suitable candidates for drug discovery.

Mechanisms of Action:

  • Enzyme Inhibition: It has been shown to inhibit specific lipid kinases, such as PI5P4Kγ, which are crucial in cellular signaling pathways.
  • Neuroprotective Effects: Preliminary studies suggest potential benefits in neurodegenerative diseases due to its ability to penetrate the blood-brain barrier.

Medicine

This compound is explored for its therapeutic properties , particularly in developing new drugs targeting neurodegenerative diseases like Alzheimer's.

Case Study Insights:

  • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent through mechanisms like apoptosis induction.

Industrial Applications

In the industrial sector, this compound finds use in the production of specialty chemicals and materials due to its unique properties. Its applications extend to materials science and nanotechnology, where it can be utilized for developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,4-difluoropyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets, potentially leading to significant biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 1-benzyl-4,4-difluoropyrrolidin-3-ol and 1-benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione ():

Property This compound 1-Benzyl-4,5-diphenylpiperidine-3-spiro-...dione
Core Structure Pyrrolidine (5-membered ring) Piperidine (6-membered) + spiro junctions
Substituents - 4,4-difluoro
- Benzyl (N1)
- Hydroxyl (C3)
- 4,5-diphenyl
- Spiro-linked indoline/pyrrolidine
- Dione groups
Molecular Complexity Moderate (MW: 213.22) High (multiple fused/spiro rings; higher MW)
Fluorination Yes (enhances electronegativity, stability) No
Key Functional Groups Hydroxyl, benzyl, fluorine Dione, spiro junctions, aromatic rings

Physicochemical Properties

  • Polarity/Solubility: The difluoro substitution in this compound increases electronegativity, likely improving solubility in polar solvents compared to non-fluorinated analogs. In contrast, the spiro compound’s aromatic diphenyl and dione groups may reduce water solubility .
  • Stability: Fluorine atoms enhance metabolic stability and resistance to oxidation, making the pyrrolidine derivative more suitable for pharmaceutical applications than non-fluorinated heterocycles .

Biological Activity

1-Benzyl-4,4-difluoropyrrolidin-3-ol is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolidine ring with a benzyl group and two fluorine atoms at the 4-position, has a molecular formula of C₁₁H₁₃F₂NO and a molecular weight of approximately 213.22 g/mol. The presence of fluorine often enhances the biological activity and stability of compounds, making them valuable in drug development.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of appropriate starting materials under controlled conditions. The synthesis pathway typically involves the use of fluorinating agents and specific solvents to achieve the desired fluorination at the 4-position of the pyrrolidine ring.

Biological Activity

The biological activity of this compound is primarily linked to its pharmacological potential as an enzyme inhibitor. Research indicates that compounds with similar structures have shown promise in modulating pathways related to cancer and metabolic disorders. Specifically, studies have focused on its interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on cholinesterases. Preliminary findings suggest that it may exhibit dual inhibition properties, potentially beneficial for treating conditions characterized by cholinergic dysfunction. The compound's binding affinity to these enzymes is enhanced due to its difluorinated structure, which may improve interactions compared to non-fluorinated analogs .

Comparative Analysis

To better understand the significance of this compound in medicinal chemistry, a comparison with structurally similar compounds can be insightful.

Compound NameStructural FeaturesUnique Aspects
3,3-DifluoropyrrolidineDifluoro substitutionLacks benzyl group
4-Fluoro-N-benzylpyrrolidineSingle fluorine atomDifferent position of fluorine
1-Benzylpyrrolidin-3-oneKetone instead of alcoholDifferent functional group
4,4-Difluoro-D-prolinamideAmide functionalityDifferent nitrogen substitution

This table highlights how the combination of benzyl and difluoro groups in this compound contributes to its unique properties and potential applications in drug development.

Case Studies

Recent studies have explored the compound's efficacy in various biological assays:

  • Inhibition Studies : A study demonstrated that this compound exhibited significant inhibition against AChE and BuChE with IC50 values comparable to known inhibitors. This suggests its potential as a lead compound for further development in Alzheimer's disease therapies .
  • Fluorination Impact : Research focusing on structure-activity relationships (SAR) indicated that the difluoro substitution markedly improved binding affinity to target enzymes compared to non-fluorinated counterparts. This finding underscores the importance of fluorination in enhancing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Benzyl-4,4-difluoropyrrolidin-3-ol?

  • Methodological Answer : Synthesis typically involves fluorination of pyrrolidine precursors. For example, 4,4-difluoropyrrolidin-3-ol derivatives can be synthesized via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride). Benzyl protection is critical to stabilize intermediates and prevent side reactions . Purification via recrystallization or column chromatography (using gradients of ethyl acetate/hexane) is recommended for isolating enantiopure forms, as stereochemical control is challenging due to adjacent fluorines .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and 1H^{1}\text{H}-13C^{13}\text{C} HSQC for stereochemical assignments.
  • X-ray Crystallography : Single-crystal analysis (e.g., MoKα radiation, θ range 2–25°, data collected at 293 K) resolves bond angles and torsion angles critical for verifying the 3D arrangement of the pyrrolidine ring and benzyl group . Refinement parameters (e.g., Rint=0.026R_{\text{int}} = 0.026, S=0.99S = 0.99) ensure accuracy .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, (S)- or (R)-configured benzyl groups can direct stereochemistry during ring closure. Evidence from related compounds (e.g., (S)-1-benzyl-4,4-difluoropiperidine-3-carboxylic acid) shows that asymmetric hydrogenation or enzymatic resolution can achieve >90% enantiomeric excess . Monitor intermediates via chiral HPLC (e.g., Chiralpak AD-H column) to validate stereochemical fidelity.

Q. How to resolve contradictions between computational and experimental data for this compound’s conformational stability?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries using B3LYP/6-31G(d) to predict dihedral angles and compare with X-ray data (e.g., C–C bond lengths ≈ 1.54 Å, angles ≈ 109.5°). Discrepancies may arise from solvent effects or crystal packing forces .
  • Dynamic NMR : Use variable-temperature 1H^{1}\text{H} NMR to detect ring puckering or fluorine-mediated conformational locking. For example, coalescence temperatures can reveal energy barriers between axial/equatorial fluorine orientations .

Q. What strategies are recommended for designing enantioselective catalysts targeting this compound’s derivatives?

  • Methodological Answer :

  • Ligand Design : Use spirocyclic or bisoxazoline ligands to enforce steric control during fluorination. For instance, bulky substituents on the benzyl group can bias transition states toward desired enantiomers .
  • Kinetic Studies : Perform Eyring analysis (via Arrhenius plots) to correlate catalyst structure with activation energy differences between enantiomers.

Q. How to assess the compound’s biological activity while minimizing toxicity risks?

  • Methodological Answer :

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., enzymes in neurological pathways). Prioritize derivatives with low hepatotoxicity scores via ADMET predictors .
  • In Vitro Assays : Follow safety protocols (e.g., PPE, fume hoods) for handling fluorinated compounds, as per guidelines for structurally similar pyrrolidines . Test cytotoxicity on HEK-293 cells before advancing to in vivo models.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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